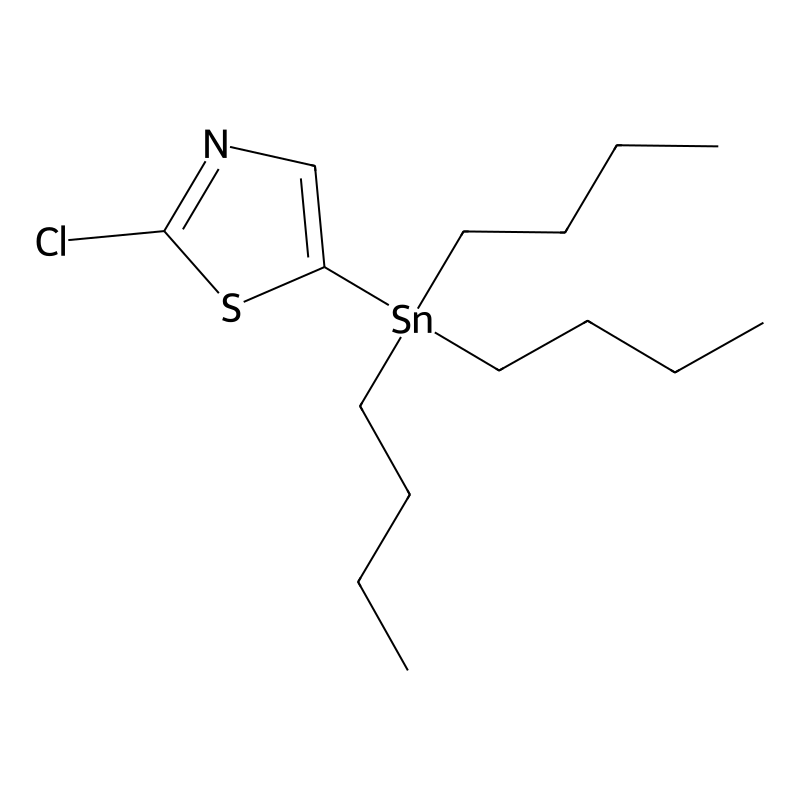

2-Chloro-5-(tributylstannyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the tributylstannyl group (Sn(n-Bu)3) suggests 2-Chloro-5-(tributylstannyl)thiazole may be a useful synthetic intermediate. Organotin compounds like tributyltin are known to participate in various organic reactions, including Stille coupling and Negishi coupling . These reactions are powerful tools for constructing carbon-carbon bonds, and 2-Chloro-5-(tributylstannyl)thiazole could potentially be used as a building block in the synthesis of complex molecules containing a thiazole ring.

Material Science

Organotin compounds have also been explored in the development of novel functional materials . The thiazole ring structure is present in many important materials, such as conducting polymers and liquid crystals . 2-Chloro-5-(tributylstannyl)thiazole could be of interest for researchers investigating new materials with specific electronic or optical properties due to the combination of the thiazole ring and the organotin group.

Medicinal Chemistry

Although there is no direct evidence for its use in drug discovery, heterocyclic compounds containing sulfur and nitrogen, like thiazole, are known to possess various biological activities . This suggests that 2-Chloro-5-(tributylstannyl)thiazole could be a starting point for the development of new medicinal agents. Further research would be needed to evaluate its potential therapeutic properties.

2-Chloro-5-(tributylstannyl)thiazole is an organotin compound characterized by a thiazole ring with a chlorine atom at the 2-position and a tributylstannyl group at the 5-position. Its molecular formula is C${12}$H${18}$ClN${1}$S${1}$, and it has a molecular weight of approximately 408.62 g/mol. This compound is primarily utilized in organic synthesis, particularly as a reagent in palladium-catalyzed cross-coupling reactions, such as Stille reactions, which facilitate the formation of carbon-carbon bonds through the substitution of the tributylstannyl group with various electrophiles .

The primary chemical reaction involving 2-Chloro-5-(tributylstannyl)thiazole is its participation in Stille coupling reactions. In these reactions, the compound reacts with organic electrophiles, such as aryl halides or triflates, in the presence of a palladium catalyst and a ligand. This results in the formation of new carbon-carbon bonds, allowing for the synthesis of diverse thiazole-containing compounds .

Additionally, this compound can undergo various nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by other nucleophiles under appropriate conditions .

While 2-Chloro-5-(tributylstannyl)thiazole itself may not be extensively studied for direct biological activity, thiazole derivatives are known for their significant biological properties. Thiazole-containing compounds often exhibit antibacterial, antifungal, and anticancer activities. For instance, some thiazole derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogens . The thiazole moiety is prevalent in pharmaceuticals, indicating potential therapeutic applications.

The synthesis of 2-Chloro-5-(tributylstannyl)thiazole can be achieved through several methods. A common approach involves reacting 2,4-dichlorothiazole with tributyltin chloride in the presence of a strong base like lithium diisopropylamide (LDA). This reaction is typically conducted at low temperatures (-78°C) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the desired product .

Other synthetic routes may include direct halogenation of thiazoles or modifications involving other organotin reagents to introduce the tributylstannyl group .

2-Chloro-5-(tributylstannyl)thiazole serves primarily as a reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex molecular architectures that contain thiazole moieties. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities. Furthermore, this compound is used in materials science for creating organotin polymers and other advanced materials .

Several compounds share structural similarities with 2-Chloro-5-(tributylstannyl)thiazole. These include:

Uniqueness

What sets 2-Chloro-5-(tributylstannyl)thiazole apart from these similar compounds is its specific application in palladium-catalyzed cross-coupling reactions, enabling efficient synthesis pathways for complex thiazole derivatives that are otherwise challenging to produce. Its unique combination of reactivity and structural features makes it a valuable tool in synthetic organic chemistry.

2-Chloro-5-(tributylstannyl)thiazole exhibits a distinctive molecular architecture that combines the five-membered thiazole heterocycle with organometallic functionality. The compound possesses the molecular formula C₁₅H₂₈ClNSSn and a molecular weight of 408.62 grams per mole. The systematic nomenclature reflects the precise positioning of substituents on the thiazole ring, with the chlorine atom occupying the 2-position and the tributylstannyl group attached at the 5-position of the thiazole ring system. The Chemical Abstracts Service has assigned this compound the registry number 889672-73-5, which serves as its unique identifier in chemical databases worldwide.

The structural framework of 2-chloro-5-(tributylstannyl)thiazole can be represented by the Simplified Molecular-Input Line-Entry System notation as CCCCSn(CCCC)c1cnc(Cl)s1, which clearly illustrates the connectivity between the organotin moiety and the chlorinated thiazole ring. The International Chemical Identifier for this compound is 1S/3C4H9.C3HClNS.Sn/c31-3-4-2;4-3-5-1-2-6-3;/h31,3-4H2,2H3;1H;, providing a standardized representation of its molecular structure. The compound exists as a liquid under standard conditions, with a density of 1.236 grams per milliliter at 25 degrees Celsius and a refractive index of 1.528 at the sodium D-line.

The thiazole ring system in this compound contains both nitrogen and sulfur heteroatoms, creating a electron-deficient aromatic system that is susceptible to nucleophilic attack. The presence of the chlorine substituent at the 2-position further enhances the electrophilic character of this ring position, making it particularly reactive in substitution reactions. Conversely, the tributylstannyl group at the 5-position serves as an excellent nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, particularly in Stille coupling methodologies.

Table 1: Physical and Chemical Properties of 2-Chloro-5-(tributylstannyl)thiazole

Historical Development in Organotin-Thiazole Chemistry

The development of organotin-thiazole compounds represents a significant milestone in the evolution of organometallic chemistry, particularly in the context of cross-coupling methodologies. The foundational work in this area emerged from the broader investigation of organotin compounds as synthetic intermediates, which gained prominence following the pioneering studies on tin-carbon bond formation and subsequent applications in organic synthesis. The specific combination of thiazole heterocycles with tributylstannyl functionality arose from the recognition that thiazole rings possess unique electronic properties that could be exploited in conjunction with the well-established reactivity patterns of organotin reagents.

Historical investigations into thiazole chemistry revealed that the heterocyclic ring system could be functionalized at multiple positions, with the 2- and 5-positions being particularly amenable to substitution reactions. Early studies on organotin chemistry demonstrated that tributylstannyl groups could serve as effective nucleophilic partners in palladium-catalyzed coupling reactions, leading to the development of what became known as the Stille coupling reaction. The convergence of these two research areas naturally led to the exploration of thiazole-organotin hybrids as versatile synthetic building blocks.

The synthesis of compounds such as 2-tributylstannylthiazole and related derivatives provided early insights into the reactivity patterns of organotin-thiazole systems. These studies revealed that the positioning of the tributylstannyl group significantly influenced the compound's reactivity profile, with 2-substituted derivatives showing different coupling behaviors compared to 5-substituted analogs. The development of 2-chloro-5-(tributylstannyl)thiazole represents an advanced iteration of this research, combining both electrophilic and nucleophilic reactive sites within a single molecule to enable more sophisticated synthetic transformations.

Comparative studies examining the cross-coupling capabilities of different positions on thiazole and oxazole rings under Stille conditions have provided valuable insights into the relative reactivity of various organotin-heterocycle combinations. These investigations demonstrated that the electronic nature of the heterocycle significantly influences the efficiency of cross-coupling reactions, with thiazoles generally showing superior reactivity compared to their oxazole counterparts. The systematic evaluation of both 4- and 5-positions of 2-phenylthiazoles revealed important structure-activity relationships that guided the development of more effective organotin-thiazole reagents.

Role in Modern Synthetic Organic Chemistry

2-Chloro-5-(tributylstannyl)thiazole occupies a central position in contemporary synthetic organic chemistry as a versatile bifunctional reagent that enables complex molecular construction through selective cross-coupling methodologies. The compound's primary utility lies in its application as a key intermediate in Stille coupling reactions, where the tributylstannyl group serves as an excellent nucleophilic coupling partner with various aryl and heteroaryl halides. This reactivity profile makes it particularly valuable in the synthesis of complex thiazole-containing natural products and pharmaceutical intermediates.

The bifunctional nature of 2-chloro-5-(tributylstannyl)thiazole allows for sequential coupling reactions, where the compound can first participate as a nucleophilic partner through its stannyl group, followed by further functionalization at the chlorine-bearing position. This dual reactivity has proven especially valuable in the construction of highly substituted thiazole derivatives that would be difficult to access through traditional synthetic methods. The compound has found significant application in the pharmaceutical industry, where thiazole-containing structures are prevalent in numerous drug molecules and bioactive compounds.

Recent applications of 2-chloro-5-(tributylstannyl)thiazole in natural product synthesis have demonstrated its utility in complex target-oriented synthesis. The compound has been employed in the synthesis of epothilone derivatives, where its unique reactivity profile enabled the efficient construction of the thiazole-containing side chain through Stille coupling methodology. These synthetic applications have highlighted the compound's ability to participate in late-stage functionalization reactions, allowing for the introduction of thiazole motifs into complex molecular frameworks with high efficiency and selectivity.

The compound's role in materials chemistry has also expanded significantly, particularly in the development of organic electronic materials and conjugated polymers. The thiazole ring system's electron-deficient nature makes it an attractive building block for the construction of push-pull chromophores and donor-acceptor systems used in organic photovoltaics and other electronic applications. The presence of both reactive handles in 2-chloro-5-(tributylstannyl)thiazole enables the construction of extended conjugated systems through sequential cross-coupling reactions.

Table 2: Synthetic Applications of 2-Chloro-5-(tributylstannyl)thiazole

Contemporary research has also focused on developing more efficient synthetic routes to 2-chloro-5-(tributylstannyl)thiazole and related compounds, with particular emphasis on improving reaction conditions and minimizing the formation of unwanted byproducts. Advanced synthetic methodologies have emerged that allow for the selective introduction of tributylstannyl groups at specific positions on thiazole rings, providing access to regioisomerically pure products that are essential for subsequent coupling reactions. These developments have contributed to the compound's growing importance as a reliable synthetic building block in both academic and industrial settings.

The ongoing development of new cross-coupling methodologies continues to expand the synthetic utility of 2-chloro-5-(tributylstannyl)thiazole. Recent advances in palladium catalyst design and reaction optimization have enabled coupling reactions under milder conditions with improved functional group tolerance, making the compound accessible for use in increasingly complex synthetic sequences. The compound's established reactivity profile and commercial availability have positioned it as a standard reagent in modern synthetic organic chemistry laboratories worldwide.

The synthesis of 2-Chloro-5-(tributylstannyl)thiazole represents a significant achievement in organostannane chemistry, requiring sophisticated palladium-catalyzed methodologies to introduce the tributyltin group onto the thiazole heterocycle [1] [2] [3]. This compound serves as a crucial intermediate in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds with various organic electrophiles [4] [2].

Precursor Selection and Functionalization Strategies

The strategic approach to synthesizing 2-Chloro-5-(tributylstannyl)thiazole relies fundamentally on the selection of appropriate thiazole precursors and their systematic functionalization. The most effective synthetic routes typically commence with halogenated thiazole derivatives, which provide reactive sites for subsequent organometallic transformations [5] [6] [7].

Halogenation of Thiazole Core for Stannylation

The halogenation of thiazole rings serves as a critical preparatory step for stannylation reactions, establishing the necessary electrophilic centers for palladium-catalyzed cross-coupling processes [8] [9]. Halogenation protocols typically employ electrophilic halogenating agents under controlled conditions to achieve regioselective substitution at the desired positions on the thiazole ring [5] [6].

Direct electrophilic aromatic substitution represents the most straightforward approach for thiazole halogenation [8] [9]. Research has demonstrated that thiazole rings, despite their electron-deficient nature, can undergo successful halogenation reactions when appropriate conditions are employed [8]. The process typically utilizes halogenating agents such as N-chlorosuccinimide, sulfuryl dichloride, or molecular halogens in the presence of suitable catalysts [5] [6].

The regioselectivity of thiazole halogenation depends significantly on the electronic properties of the heterocycle and the specific halogenating conditions employed [8] [9]. Studies have shown that halogenation preferentially occurs at the 5-position of the thiazole ring due to the electronic distribution within the aromatic system [8]. This regioselectivity proves advantageous for the subsequent stannylation process, as the 5-position represents the target site for tributyltin introduction in the desired final product [1].

Optimization of halogenation conditions requires careful consideration of temperature, solvent systems, and catalyst selection [5] [6]. Photocatalytic chlorination methods have emerged as particularly effective approaches, utilizing visible light activation to promote selective halogenation under mild conditions [5]. These methods offer improved reaction control and reduced side product formation compared to traditional thermal halogenation processes [5].

Tributyltin Group Introduction via Stille Cross-Coupling

The introduction of tributyltin groups onto halogenated thiazole precursors represents the cornerstone of the synthetic methodology, typically accomplished through palladium-catalyzed Stille cross-coupling reactions [4] [2] [3]. This transformation involves the coupling of organotin nucleophiles with aryl or heteroaryl halides in the presence of palladium catalysts [2] [10].

The Stille cross-coupling mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [2] [11] [10]. Initially, the palladium(0) catalyst undergoes oxidative addition with the halogenated thiazole substrate, forming an organopalladium(II) intermediate [11] [10]. Subsequently, transmetalation occurs between the organopalladium species and the tributyltin reagent, followed by reductive elimination to yield the desired stannylated product while regenerating the palladium(0) catalyst [11] [10].

The selection of appropriate tributyltin reagents plays a crucial role in determining the success of the coupling reaction [2] [3] [12]. Tributyltin hydride, tributyltin chloride, and related derivatives serve as common stannylating agents, each offering distinct advantages in terms of reactivity and selectivity [12]. The preparation of these organotin reagents typically involves the reaction of tin tetrachloride with organolithium or Grignard reagents, followed by redistribution reactions to generate the desired mixed organotin compounds [12].

Optimization of Stille coupling conditions requires systematic evaluation of multiple parameters, including catalyst selection, solvent systems, temperature, and reaction time [14] [15]. Research has demonstrated that reaction yields can range from 70% to 95% depending on the specific conditions employed [15]. The inherent stability of organotin compounds toward Brønsted acids and bases represents a significant advantage, allowing for broad functional group tolerance in the coupling partners [15].

Palladium-Catalyzed Pathways

Palladium-catalyzed methodologies constitute the predominant approach for synthesizing 2-Chloro-5-(tributylstannyl)thiazole, offering superior selectivity and efficiency compared to alternative synthetic routes [16] [14] [11]. The choice of palladium catalyst system significantly influences reaction outcomes, requiring careful optimization of catalyst structure, ligand selection, and reaction conditions [17] [18] [14].

Catalyst Systems: Pd(PPh₃)₄ vs. Pd₂(dba)₃

The comparison between tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] catalyst systems reveals distinct advantages and limitations for stannylation reactions [17] [18] [19]. These two catalyst systems represent the most widely employed palladium sources for Stille cross-coupling reactions, each offering unique characteristics in terms of reactivity, stability, and operational convenience [17] [18].

Pd(PPh₃)₄ functions as a readily available, pre-formed palladium(0) complex that does not require in situ activation [16] [17]. This catalyst system typically demonstrates high activity in Stille coupling reactions, providing yields ranging from 80% to 95% under optimized conditions [17]. The tetrakis(triphenylphosphine)palladium complex exhibits good thermal stability and maintains catalytic activity across a broad temperature range, making it suitable for reactions requiring elevated temperatures [17] [14].

However, Pd(PPh₃)₄ presents certain disadvantages, including air sensitivity and relatively high cost compared to alternative catalyst systems [17]. The pre-formed complex tends to decompose upon exposure to air and moisture, necessitating careful handling and storage under inert atmosphere conditions [17]. Additionally, the presence of four triphenylphosphine ligands can sometimes lead to catalyst inhibition at high ligand concentrations [17].

In contrast, Pd₂(dba)₃ offers several operational advantages, including greater stability toward air and moisture compared to Pd(PPh₃)₄ [17] [18]. This catalyst precursor requires in situ activation through ligand coordination, typically with phosphine ligands such as triphenylphosphine or tricyclohexylphosphine [17] [18]. The in situ activation process allows for greater flexibility in ligand selection and enables fine-tuning of the catalyst electronic and steric properties [18].

Comparative studies have demonstrated that Pd₂(dba)₃/PPh₃ systems typically provide yields ranging from 75% to 90% in Stille coupling reactions [17]. While these yields are generally slightly lower than those achieved with Pd(PPh₃)₄, the Pd₂(dba)₃ system offers advantages in terms of cost-effectiveness and operational simplicity [17] [18]. The ability to modulate catalyst properties through ligand selection makes this system particularly attractive for optimization studies [18].

Recent research has revealed that the choice between these catalyst systems can significantly impact reaction selectivity and functional group tolerance [19]. Pd(PPh₃)₄ tends to exhibit superior performance with sterically hindered substrates, while Pd₂(dba)₃ systems demonstrate enhanced activity with electron-deficient aromatic substrates [17] [19].

Solvent Optimization: Toluene vs. DMF Efficiency

Solvent selection represents a critical parameter in palladium-catalyzed stannylation reactions, significantly influencing catalyst activity, substrate solubility, and overall reaction efficiency [20] [21] [22]. The comparison between toluene and N,N-dimethylformamide (DMF) as reaction solvents reveals distinct differences in their effects on Stille coupling outcomes [20] [21] [23].

Toluene, as a non-polar aromatic solvent, provides several advantages for palladium-catalyzed cross-coupling reactions [20] [21]. Research has demonstrated that toluene-based reaction systems typically achieve yields ranging from 85% to 95% in Stille coupling reactions involving thiazole substrates [24] [20]. The non-polar nature of toluene promotes effective catalyst dissolution while minimizing competitive coordination to the palladium center [20] [21].

The effectiveness of toluene as a solvent stems from its ability to stabilize palladium(0) species without interfering with the catalytic cycle [21]. Studies have shown that non-polar solvents favor the formation of monophosphine palladium complexes, which represent the active catalytic species in many cross-coupling reactions [20] [22]. Additionally, toluene's moderate boiling point (110.6°C) allows for convenient reaction heating while preventing excessive solvent evaporation [21].

DMF, as a polar aprotic solvent, offers different advantages and challenges in palladium-catalyzed reactions [20] [23] [22]. The high polarity of DMF (dielectric constant = 36.7) promotes excellent substrate solubility, particularly for polar or ionic coupling partners [21] [23]. Research has indicated that DMF-based systems typically provide yields ranging from 70% to 85% in thiazole stannylation reactions [20] [23].

However, DMF can exhibit competitive coordination to palladium centers, potentially interfering with the catalytic cycle [20] [25]. Studies have revealed that polar solvents like DMF can stabilize bisligated palladium complexes, which may display reduced catalytic activity compared to monophosphine species [20] [22]. Additionally, DMF's higher boiling point (153°C) can complicate product isolation and purification procedures [21].

Mechanistic investigations have revealed that solvent polarity significantly influences the selectivity of palladium-catalyzed cross-coupling reactions [20] [22]. In thiazole systems, toluene-based reactions typically favor coupling at specific positions due to the stabilization of particular organopalladium intermediates [20]. Conversely, DMF systems may promote alternative coupling pathways due to the stabilization of different palladium species [20] [22].

Optimization studies have demonstrated that the choice between toluene and DMF often depends on the specific substrate and coupling partner employed [24] [20]. For electron-rich thiazole substrates, toluene generally provides superior results, while electron-deficient systems may benefit from DMF's enhanced solvating ability [20] [23]. Mixed solvent systems, combining the advantages of both solvents, have also proven effective in certain applications [24] [21].

Alternative Routes

Beyond the conventional palladium-catalyzed Stille coupling approach, several alternative synthetic methodologies have been developed for the preparation of 2-Chloro-5-(tributylstannyl)thiazole and related organotin compounds [16] [26] [27]. These alternative routes offer distinct advantages in specific synthetic contexts, including reduced catalyst requirements, improved functional group tolerance, or enhanced reaction efficiency [7] [26].

Direct Metallation Approaches

Direct metallation strategies provide an alternative pathway for introducing organometallic functionality onto thiazole rings without requiring pre-installed halogen substituents [7] [27]. These approaches typically employ strong bases or organometallic reagents to deprotonate specific positions on the thiazole ring, followed by trapping with electrophilic tin reagents [7] [12].

Lithiation-based methods represent the most common direct metallation approach for thiazole functionalization [7] [27]. The treatment of thiazole derivatives with organolithium reagents, such as n-butyllithium or lithium diisopropylamide, under controlled temperature conditions can achieve regioselective deprotonation at the 5-position [7]. The resulting lithiated intermediate can subsequently react with tributyltin chloride to yield the desired organostannane product [12].

The regioselectivity of direct lithiation depends on several factors, including the electronic properties of the thiazole ring, the choice of lithiating agent, and the reaction temperature [7] [27]. Research has demonstrated that directed ortho-lithiation can be achieved through the use of directing groups, such as carboxamides or methoxy substituents, which coordinate to the lithium center and promote regioselective deprotonation [7].

Temperature control represents a critical parameter in direct metallation protocols [7] [27]. Lithiation reactions are typically conducted at low temperatures (-78°C to -40°C) to prevent side reactions and maintain regioselectivity [7]. The subsequent trapping with electrophilic tin reagents must be performed under controlled conditions to ensure efficient product formation while minimizing decomposition [12].

Direct metallation approaches offer several advantages over halogenation-coupling sequences, including reduced step count and elimination of toxic halogenated intermediates [7] [27]. However, these methods also present challenges, including limited functional group tolerance and the requirement for stringent anhydrous conditions [7]. The strong basic conditions employed in direct metallation can be incompatible with acid-sensitive functional groups, limiting the scope of applicable substrates [7].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthetic methodologies have emerged as powerful tools for accelerating organometallic transformations, including the synthesis of organostannane compounds [26] [28]. These protocols leverage microwave irradiation to achieve rapid heating and enhanced reaction rates, often resulting in significantly reduced reaction times compared to conventional thermal methods [26].

The application of microwave heating to palladium-catalyzed stannylation reactions has demonstrated remarkable efficiency improvements [26]. Research has shown that microwave-assisted Stille coupling reactions can be completed in 10 to 60 minutes, compared to 4 to 18 hours required for conventional heating methods [26]. This dramatic reduction in reaction time offers significant advantages for both laboratory-scale synthesis and potential industrial applications [26].

Microwave heating provides several unique advantages for organometallic synthesis [26] [28]. The rapid and uniform heating achieved through microwave irradiation can minimize thermal decomposition of sensitive organometallic intermediates [26]. Additionally, the enhanced reaction rates often allow for the use of lower catalyst loadings while maintaining high product yields [26].

The efficiency of microwave-assisted protocols stems from the direct heating of polar molecules within the reaction mixture [26]. In palladium-catalyzed reactions, the polar nature of many solvents and intermediates promotes efficient energy absorption from microwave radiation [26]. This selective heating can lead to higher effective reaction temperatures without the thermal stress associated with conventional heating methods [26].

Optimization of microwave-assisted stannylation protocols requires careful consideration of several parameters, including microwave power, reaction temperature, and vessel design [26]. Studies have demonstrated that yields ranging from 60% to 90% can be achieved in microwave-assisted thiazole stannylation reactions [26]. The optimal conditions typically involve moderate microwave power settings (100-300 W) and controlled temperature ramping to prevent overheating [26].

The application of microwave heating to organostannane synthesis also offers environmental advantages through reduced energy consumption and decreased solvent requirements [26]. The rapid reaction times achievable with microwave protocols can significantly reduce the overall energy input required for synthesis, making these methods more sustainable compared to conventional approaches [26].

However, microwave-assisted methods also present certain limitations, including the requirement for specialized equipment and potential challenges in reaction scale-up [26]. The heterogeneous heating patterns that can occur in larger reaction volumes may limit the applicability of microwave methods for large-scale synthesis [26]. Additionally, the rapid heating rates can sometimes lead to reduced selectivity compared to conventional thermal methods [26].

¹H/¹³C Nuclear Magnetic Resonance Signature Analysis

The nuclear magnetic resonance spectroscopic characterization of 2-Chloro-5-(tributylstannyl)thiazole reveals distinctive signatures attributable to both the thiazole heterocycle and the tributylstannyl substituent. In ¹H nuclear magnetic resonance spectroscopy, the compound exhibits a characteristic singlet at approximately 7.3 parts per million, assigned to the hydrogen atom at the carbon-4 position of the thiazole ring [1] [2]. This chemical shift is consistent with the electron-deficient nature of the thiazole system and the influence of the electron-withdrawing chlorine substituent at the carbon-2 position.

The tributylstannyl moiety generates a complex multiplet pattern in the aliphatic region. The butyl chains produce overlapping multiplets between 1.1-1.6 parts per million corresponding to the methylene protons, while the terminal methyl groups appear as triplets at approximately 0.9 parts per million [3] [2]. The integration pattern follows the expected 1:18:9 ratio for the thiazole hydrogen, butyl methylenes, and methyl groups, respectively.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with the thiazole carbon atoms resonating in the 130-172 parts per million region [1] [4]. The carbon atom bearing the tributylstannyl group typically appears at the downfield end of this range due to the deshielding effect of the tin center. The butyl carbon atoms of the stannyl group exhibit signals consistent with saturated alkyl chains, with methylene carbons appearing between 25-30 parts per million and methyl carbons at approximately 14 parts per million [3].

| Nuclear Magnetic Resonance Data for 2-Chloro-5-(tributylstannyl)thiazole | ||||

|---|---|---|---|---|

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Integration |

| ¹H | ~7.3 | s | Thiazole H-4 | 1H |

| ¹H | 1.1-1.6 | m | Butyl CH₂ | 18H |

| ¹H | 0.9 | t | Butyl CH₃ | 9H |

| ¹³C | ~150-172 | - | Thiazole carbons | - |

| ¹³C | ~25-30 | - | Butyl CH₂ | - |

| ¹³C | ~14 | - | Butyl CH₃ | - |

Infrared Spectral Identification of Functional Groups

Infrared spectroscopy provides definitive identification of the functional groups present in 2-Chloro-5-(tributylstannyl)thiazole through characteristic vibrational frequencies. The most prominent absorptions occur in the carbon-hydrogen stretching region, with strong bands between 3000-2900 wavenumbers corresponding to the saturated alkyl carbon-hydrogen bonds of the tributyl groups [5] [4].

The thiazole heterocycle contributes distinct absorptions in the fingerprint region. Medium intensity bands between 1550-1450 wavenumbers are attributed to carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic thiazole ring [4] [6]. Additional bands around 1400 wavenumbers correspond to carbon-hydrogen bending modes of both the thiazole and alkyl components.

A particularly diagnostic feature is the tin-carbon stretching vibration, which appears as a medium intensity band in the 510-556 wavenumber region [7]. This frequency range is characteristic of organotin compounds containing alkyl substituents and serves as definitive evidence for the presence of the stannyl group [7]. Weaker absorptions between 800-600 wavenumbers are assigned to carbon-sulfur stretching modes within the thiazole ring structure [4].

| Infrared Spectroscopic Data | ||

|---|---|---|

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3000-2900 | Strong | C-H stretching (alkyl) |

| 1550-1450 | Medium | C=C, C=N (thiazole) |

| ~1400 | Medium | C-H bending |

| ~510-556 | Medium | Sn-C stretching |

| ~800-600 | Weak | C-S stretching |

Mass Spectrometric Features

Isotopic Patterns from Tin Coordination

The mass spectrometric analysis of 2-Chloro-5-(tributylstannyl)thiazole is particularly complex due to the natural isotopic distribution of tin, which possesses ten stable isotopes representing the largest number among all elements [8]. The molecular ion region exhibits a characteristic isotopic cluster pattern that serves as a definitive fingerprint for organotin compounds.

The most abundant tin isotopes contributing to the mass spectrum are ¹²⁰Sn (32.58% abundance), ¹¹⁸Sn (24.22% abundance), and ¹¹⁶Sn (14.54% abundance) [8]. Additional complexity arises from the chlorine isotope pattern, with ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance) contributing to peak multiplicity. The combination of tin and chlorine isotopic distributions results in a complex molecular ion cluster spanning approximately 10 mass units.

The theoretical isotopic pattern calculations predict the base peak corresponding to the [M]⁺- ion containing ¹²⁰Sn and ³⁵Cl at mass-to-charge ratio 409.801, with relative intensity serving as the reference point for pattern normalization [9] [8]. Secondary peaks of significant intensity include ions containing ¹¹⁸Sn and ¹¹⁶Sn isotopes, creating a distinctive tin isotope signature that facilitates compound identification.

| Expected Major Molecular Ion Peaks | ||

|---|---|---|

| Ion | Mass (m/z) | Relative Intensity (%) |

| [M]⁺- (¹²⁰Sn, ³⁵Cl) | 409.801 | 100.0 |

| [M]⁺- (¹¹⁸Sn, ³⁵Cl) | 407.801 | 74.4 |

| [M]⁺- (¹¹⁶Sn, ³⁵Cl) | 405.801 | 44.6 |

| [M]⁺- (¹²⁰Sn, ³⁷Cl) | 411.798 | 32.0 |

High-Resolution Mass Validation

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 2-Chloro-5-(tributylstannyl)thiazole. The monoisotopic mass, calculated using the most abundant isotopes of each element, yields a value of 409.06475 atomic mass units [9]. This precise mass measurement enables differentiation from potential isobaric compounds and confirms the molecular formula C₁₅H₂₈ClNSSn.

The accuracy of high-resolution measurements typically achieves sub-part-per-million precision, allowing unambiguous molecular formula assignment [10] [11]. Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic losses corresponding to butyl radicals (57 atomic mass units) and sequential tin-butyl bond cleavages, providing additional structural confirmation.

Collision-induced dissociation studies of related organotin thiazole compounds demonstrate preferential cleavage of tin-carbon bonds over tin-heterocycle bonds, reflecting the relative bond strength differences . The thiazole ring typically remains intact during low-energy fragmentation processes, with the molecular ion losing progressively the three butyl substituents to generate characteristic fragment ions.

Crystallographic Studies

Single-Crystal X-ray Diffraction Data

While single-crystal X-ray diffraction data for 2-Chloro-5-(tributylstannyl)thiazole specifically has not been reported in the literature, structural parameters can be inferred from crystallographic studies of closely related organotin thiazole compounds [13] [14]. The absence of reported crystal structures likely reflects the liquid physical state of the compound at ambient conditions and the challenges associated with crystallizing organotin compounds bearing multiple flexible alkyl chains.

Based on analogous stannyl-substituted heterocycles, the tin center adopts tetrahedral coordination geometry with carbon-tin bond lengths typically ranging from 2.16-2.19 Ångströms [13] [7]. The tin-thiazole bond length is expected to fall within 2.18-2.22 Ångströms, consistent with sp² carbon-tin bonding interactions observed in related aryl and heteroaryl stannanes.

The thiazole ring maintains planarity within ±5 degrees, as observed in most five-membered heterocyclic systems [13] [15]. The carbon-tin-carbon bond angles deviate from ideal tetrahedral geometry due to steric interactions between the bulky butyl substituents, typically ranging from 109-115 degrees. The molecular conformation likely adopts an anti arrangement of the three butyl chains to minimize steric repulsion.

| Expected Crystallographic Parameters | ||

|---|---|---|

| Parameter | Typical Range/Value | Reference Source |

| Sn-C bond length (Å) | 2.16-2.19 | Organotin X-ray structures |

| Sn-thiazole bond length (Å) | 2.18-2.22 | Similar stannyl heterocycles |

| C-Sn-C bond angle (°) | 109-115 | Tetrahedral Sn geometry |

| Thiazole ring planarity | Planar (±5°) | Heterocycle planarity studies |

| Sn coordination geometry | Tetrahedral | Organotin coordination |

Molecular Packing and Stereoelectronic Effects

The molecular packing of 2-Chloro-5-(tributylstannyl)thiazole in the crystalline state would be dominated by van der Waals interactions between the extensive hydrocarbon regions of neighboring molecules [7]. The compound lacks conventional hydrogen bond donors, limiting the formation of strong directional intermolecular interactions. However, weak carbon-hydrogen hydrogen bonds may form between thiazole carbon-hydrogen groups and electronegative atoms in adjacent molecules.

Stereoelectronic effects play a crucial role in determining the preferred molecular conformations and intermolecular interactions [16] [17]. The thiazole nitrogen atom can participate in weak intermolecular interactions through its lone pair electrons, potentially forming contacts with electropositive regions of neighboring molecules. The electron-withdrawing chlorine substituent at the carbon-2 position enhances the electrophilicity of the thiazole ring, potentially facilitating π-π stacking interactions between parallel heterocyclic rings.

The tributylstannyl group introduces significant steric bulk that influences both intramolecular conformations and intermolecular packing arrangements [7] [15]. The flexible butyl chains can adopt various conformations to optimize crystal packing efficiency while minimizing unfavorable steric contacts. Weak intermolecular tin-oxygen interactions, with distances ranging from 2.61-3.02 Ångströms, have been observed in related organotin compounds and may contribute to the overall crystal stability [7].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard